Purity and Commercial Availability: Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate vs. Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate
The target compound is supplied at up to 98% purity by multiple vendors , whereas the closest deprotected analog, methyl 3-amino-4,5-dichlorothiophene-2-carboxylate, has only a 95% purity specification and has been commercially discontinued . This makes the acetamido-protected form the only reliably accessible entry to the 3-amino-4,5-dichlorothiophene-2-carboxylate scaffold.
| Evidence Dimension | Commercial purity and supply status |
|---|---|
| Target Compound Data | Purity: 98% (Leyan, MolCore); 95% (AKSci, CymitQuimica). Supply: active, multiple vendors. |
| Comparator Or Baseline | Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate (CAS 1621488-35-4): Purity min. 95%. Supply: discontinued. |
| Quantified Difference | 3% absolute purity advantage (98% vs 95%); qualitative difference between active supply and discontinued status. |
| Conditions | Vendor catalog specifications (Leyan, MolCore, AKSci, CymitQuimica) as of 2026-04-26. |
Why This Matters
For procurement planning, the discontinued status of the deprotected analog means researchers must either purchase the acetamido-protected form or invest in a multi-step custom synthesis, creating a critical supply-chain differentiator.
